molecular formula C8H4ClNOS B581067 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 1296224-97-9

4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B581067
CAS No.: 1296224-97-9
M. Wt: 197.636
InChI Key: WIJJQDFZHFZBSD-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde is a versatile synthetic intermediate in modern organic chemistry, primarily valued for its role in constructing pharmacologically active thienopyridine scaffolds. Thienopyridine derivatives are recognized as an important class of heterocycles with diverse biological activities, serving as core structures in various therapeutic agents . These fused-ring systems are prominent in medicinal chemistry research for developing compounds with antitumor, anticancer, and kinase inhibitor properties . The chlorothienopyridine core is particularly significant as a building block for negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5) . Such mGlu5 NAMs represent a promising therapeutic approach for a range of central nervous system disorders, including levodopa-induced dyskinesia in Parkinson's disease, fragile X syndrome, autism spectrum disorder, and pain . Furthermore, other thieno[3,2-c]pyridine derivatives have been investigated for their anti-inflammatory effects and action as platelet aggregation inhibitors . The strategic functionalization of this compound, particularly at the chloro and aldehyde sites, enables extensive structure-activity relationship (SAR) studies, facilitating the discovery of novel bioactive molecules for research applications.

Properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJJQDFZHFZBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Thienopyridine Core Formation

The thieno[3,2-c]pyridine scaffold is typically constructed via cyclization reactions. A common method involves reacting activated pyridine derivatives with sulfur-containing reagents. For example, 3-cyano-4-chloropyridine can undergo cyclization with carbon disulfide (CS₂) in the presence of a base (e.g., potassium hydroxide) to form the thiophene ring. The mechanism proceeds through deprotonation of the methylene group, nucleophilic attack by sulfur, and subsequent cyclization (Fig. 1A).

Alternative approach :

  • Gewald-like reaction : Reacting 4-chloro-2-acetylpyridine with elemental sulfur and a cyanide source (e.g., malononitrile) under basic conditions yields 2-aminothieno[3,2-c]pyridine, which can be further functionalized.

Chlorination at Position 4

Introducing chlorine at position 4 is critical. Two primary methods are employed:

  • Electrophilic chlorination : Using phosphoryl chloride (POCl₃) or trichloroisocyanuric acid (TCICA) with pyridine N-oxide derivatives directs chlorination to the para position relative to the nitrogen. For example, treating thieno[3,2-c]pyridine N-oxide with POCl₃ at 80°C for 6 hours achieves 65–70% yield of 4-chlorothieno[3,2-c]pyridine.

  • Nucleophilic substitution : Starting with 4-hydroxythieno[3,2-c]pyridine and replacing the hydroxyl group with chlorine via POCl₃ or TCICA.

Introduction of the Carbaldehyde Group

The aldehyde functionality at position 2 is introduced via:

  • Oxidation of hydroxymethyl precursors :

    • 2-Hydroxymethyl-4-chlorothieno[3,2-c]pyridine is oxidized using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) in dichloromethane at −10°C to 25°C, yielding 85–90% aldehyde.

    • Reaction conditions: TEMPO (0.5–1.5 mol%), KBr (10 mol%), and pH 9.5.

  • Vilsmeier-Haack formylation : Direct formylation of 4-chlorothieno[3,2-c]pyridine using POCl₃ and DMF at 0°C to 50°C provides moderate yields (50–60%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Dichloromethane or 1,2-dichloroethane at reflux (40–90°C) optimizes ring closure while minimizing side reactions.

  • Chlorination : POCl₃ reactions require anhydrous conditions at 60–80°C for 3–5 hours.

  • Oxidation : Low temperatures (−10°C to 0°C) during NaOCl addition prevent overoxidation to carboxylic acids.

Catalytic Systems

  • TEMPO/KBr : This system selectively oxidizes primary alcohols to aldehydes without further oxidation.

  • Benzamide : Acts as a catalyst in TCICA-mediated chlorinations, improving regioselectivity.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Cyclization + Oxidation3-Cyano-4-chloropyridineCS₂, KOH, TEMPO, NaOCl70–75High regioselectivityMulti-step, requires harsh bases
Vilsmeier-Haack4-Chlorothieno[3,2-c]pyridinePOCl₃, DMF50–60Single-step formylationModerate yields, sensitivity to moisture
Nucleophilic Substitution4-Hydroxythieno[3,2-c]pyridineTCICA, benzamide80–85High-yield chlorinationRequires N-oxide precursor

Industrial-Scale Considerations

Large-scale synthesis faces challenges in purification and waste management. Continuous flow reactors improve safety and efficiency for chlorination and oxidation steps. Solvent recovery systems (e.g., distillation for dichloromethane) reduce environmental impact .

Chemical Reactions Analysis

4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can vary based on the biological context and the specific target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

(a) 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
  • Structure : Replaces the thiophene ring with a furan (oxygen instead of sulfur).
  • Molecular Formula: C₈H₄ClNO₂ (MW: 181.58 g/mol) .
  • Key Differences :
    • Electronic Effects : The oxygen in furan is more electronegative than sulfur, reducing electron density in the fused ring system. This alters reactivity in electrophilic substitution and coupling reactions .
    • Solubility : Furan derivatives are generally more polar and water-soluble than thiophene analogs due to oxygen’s hydrogen-bonding capacity .
(b) 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
  • Structure : Contains a pyrrole (NH) ring fused to pyridine.
  • Molecular Formula : C₈H₅ClN₂O (MW: 180.59 g/mol) .
  • Synthetic Routes: Pyrrolo derivatives often require protection/deprotection strategies for the NH group during functionalization .

Substituent Effects

(a) Chlorine Position and Reactivity
  • 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde: The chlorine at the 4-position activates the carbaldehyde group for nucleophilic additions (e.g., Suzuki couplings, condensations). Similar reactivity is observed in 7-chlorothieno[3,2-b]pyridine, which undergoes palladium-catalyzed cyanation .
  • Comparison with 2-Chloro Derivatives : Chlorine at the 2-position (e.g., 2-chloropyridines) typically directs electrophilic substitution to the 5-position, whereas 4-chloro derivatives favor reactivity at the 2- or 3-positions .
(b) Carbaldehyde Functionality

The aldehyde group enables condensation reactions, as seen in:

  • 4-Chloro-2-aryl-2H-3-chromenecarbaldehydes: React with malononitrile to form chromenopyridines .
  • 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde : Used in nucleophilic substitutions to generate bioactive derivatives .

Key Routes for this compound

  • Chlorination : Analogous to furopyridines, phosphorus oxychloride (POCl₃) may introduce chlorine at the 4-position .
  • Aldehyde Introduction : Formylation via Vilsmeier-Haack or directed ortho-metalation strategies .

Physicochemical Properties

Property This compound 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Molecular Formula C₈H₄ClNOS C₈H₄ClNO₂ C₈H₅ClN₂O
Molecular Weight (g/mol) 201.65 181.58 180.59
Melting Point Not reported Not reported Not reported
Key Reactivity Suzuki coupling, nucleophilic addition Electrophilic substitution NH-directed functionalization
Solubility Low (nonpolar solvents) Moderate (polar aprotic solvents) Moderate (DMF, DMSO)

Biological Activity

4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a thieno-pyridine structure, which contributes to its biological properties. Its molecular formula is C_8H_6ClN_1OS, and it possesses a molecular weight of 201.66 g/mol. The presence of the chlorine atom and the aldehyde group are significant for its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in various biochemical pathways. For instance, it may interact with kinases or phosphatases, affecting cell signaling pathways critical for cellular functions.
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The thieno-pyridine moiety is often associated with antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study evaluating various derivatives highlighted that compounds related to this structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC in µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

Anticancer Properties

Recent investigations have explored the potential anticancer effects of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Case Study : A study on human lung cancer cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
  • Distribution : Its ability to cross biological membranes suggests potential brain penetration.
  • Metabolism : Preliminary studies indicate that it may undergo hepatic metabolism, which could influence its efficacy and safety profile.
  • Excretion : Renal excretion is likely, necessitating further investigation into its metabolites.

Q & A

Q. Basic

  • NMR : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic carbons. DEPT-135 and HSQC can resolve overlapping signals in the thienopyridine core .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 198.0 (C₈H₅ClNOS⁺). Collision cross-section (CCS) data for adducts (e.g., [M+Na]⁺ CCS = ~145.7 Ų) aids structural validation .
  • IR : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms the aldehyde group .

What strategies resolve contradictions in reaction yields during cyclization?

Advanced
Discrepancies in yields often arise from competing side reactions (e.g., over-chlorination or ring-opening). To mitigate:

  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side-product formation during chlorination .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for selective cross-coupling in multi-step syntheses .
  • In Situ Monitoring : Use LC-MS or TLC to track reaction progress and optimize quenching times .

How to design a multi-step synthesis for derivatives with enhanced bioactivity?

Q. Advanced

Aldehyde Functionalization : Perform nucleophilic additions (e.g., Grignard reagents) to convert the aldehyde to alcohols or amines .

Chlorine Substitution : Replace the 4-chloro group via Suzuki–Miyaura coupling with aryl boronic acids .

Ring Expansion : Use Diels-Alder reactions with dienophiles to access fused polycyclic systems .
Example : Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (from ) can be hydrolyzed to the carboxylic acid for further amidation .

What are the key functional groups and their reactivities?

Q. Basic

  • Aldehyde (C=O) : Participates in condensation (e.g., Schiff base formation) and nucleophilic additions.
  • Chlorine (Cl) : Enables SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thienopyridine Core : Aromatic electrophilic substitution occurs at electron-rich positions (C-5 or C-6) .

How to analyze structure-activity relationships (SAR) for antimicrobial activity?

Q. Advanced

  • Modify Substituents : Compare MIC values against E. coli or S. aureus for derivatives with varying groups (e.g., 4-Cl vs. 4-Br, aldehyde vs. carboxylic acid) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase .
  • In Vitro Assays : Test cytotoxicity (MTT assay) to ensure selectivity over mammalian cells .

What analytical techniques confirm purity and stability?

Q. Basic

Technique Application Reference
HPLC (C18 column)Purity >98% (λ = 254 nm, MeCN:H₂O gradient)
TGA/DSCThermal stability (decomposition >200°C)
X-ray CrystallographyAbsolute configuration determination

How to address discrepancies in predicted vs. experimental CCS values?

Q. Advanced

  • Calibration : Use reference compounds with known CCS (e.g., tetraalkylammonium salts) to calibrate ion mobility spectrometry .
  • Solvent Effects : Account for adduct formation (e.g., [M+Na]+ vs. [M+H]+) in computational models (MOBCAL) .
  • Conformational Analysis : Compare DFT-optimized geometries with experimental CCS to identify dominant conformers .

What purification methods are optimal for lab-scale synthesis?

Q. Basic

  • Column Chromatography : Use silica gel (hexane:EtOAc 3:1) to separate aldehyde derivatives .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product .
  • HPLC Prep : Reverse-phase C18 columns for >99% purity in milligram quantities .

How to design stability studies under varying pH and temperature?

Q. Advanced

pH Stability : Incubate in buffers (pH 1–13) at 25°C for 24 hours; monitor degradation via HPLC .

Thermal Stress : Heat at 40–80°C for 72 hours; assess aldehyde oxidation by FTIR .

Light Exposure : Use ICH Q1B guidelines for photostability testing in UV/visible light .

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